

Application Note: Detection of Cellular Oxidative Stress with Red Fluorescent Probes

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Compound of Interest

Compound Name: **RED 19**

Cat. No.: **B1170737**

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Introduction

The detection of reactive oxygen species (ROS) is crucial in understanding cellular health, disease progression, and the effects of therapeutics. Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in various pathologies including cancer, neurodegenerative diseases, and cardiovascular disease. This application note describes the use of a red fluorescent probe for the detection and quantification of cellular oxidative stress in live cells.

Principle of the Assay

The assay utilizes a cell-permeant probe that is non-fluorescent in its reduced state. Upon entering live cells, the probe is deacetylated by intracellular esterases, rendering it responsive to oxidation. In the presence of ROS, the probe is oxidized and emits a bright red fluorescence, which can be visualized using fluorescence microscopy or quantified using flow cytometry. The intensity of the red fluorescence is directly proportional to the level of oxidative stress in the cell.

Quantitative Data

The following table summarizes the key quantitative data for a typical red fluorescent probe used for detecting oxidative stress.

Property	Value
Excitation Wavelength (max)	~640 nm
Emission Wavelength (max)	~660 nm
Recommended Concentration	5 μ M
Incubation Time	30-60 minutes
Optimal Temperature	37°C

Experimental Protocols

1. Live Cell Staining for Fluorescence Microscopy

This protocol provides a step-by-step guide for staining adherent cells with a red fluorescent ROS indicator.

- Materials:
 - Adherent cells cultured on glass-bottom dishes or chamber slides
 - Red fluorescent ROS indicator stock solution (e.g., 5 mM in DMSO)
 - Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
 - Complete cell culture medium
 - Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, TBHP) (optional)
 - Fluorescence microscope with appropriate filters
- Procedure:
 - Cell Preparation: Seed cells on a suitable imaging vessel and culture until the desired confluence is reached (typically 70-80%).
 - Reagent Preparation: Prepare a 5 μ M working solution of the red fluorescent ROS indicator in pre-warmed HBSS.

◦ Cell Staining:

- Remove the culture medium from the cells.
- Wash the cells once with pre-warmed HBSS.
- Add the 5 μ M staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

◦ (Optional) Induction of Oxidative Stress:

- After the initial staining incubation, remove the staining solution.
- Add the inducer of oxidative stress (e.g., 100 μ M TBHP in complete medium) and incubate for the desired time (e.g., 30 minutes).

◦ Washing:

- Remove the staining solution (or inducer-containing medium).
- Wash the cells twice with pre-warmed HBSS.

◦ Imaging:

- Add fresh, pre-warmed HBSS or complete medium to the cells.
- Image the cells using a fluorescence microscope with filter sets appropriate for the dye (e.g., excitation at ~640 nm and emission at ~660 nm).

2. Quantification of Oxidative Stress by Flow Cytometry

This protocol outlines the procedure for quantifying oxidative stress in a cell suspension using a red fluorescent ROS indicator and flow cytometry.

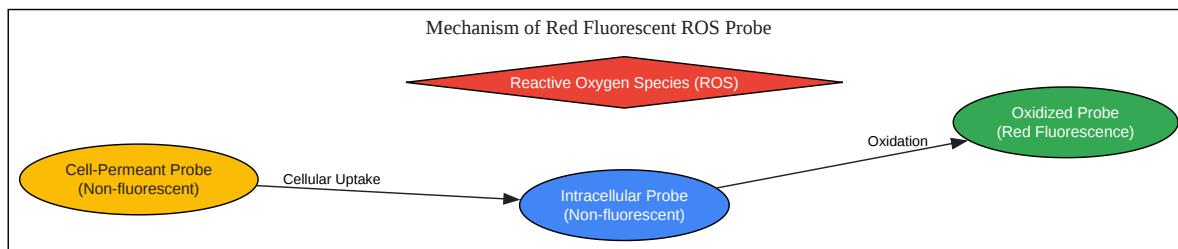
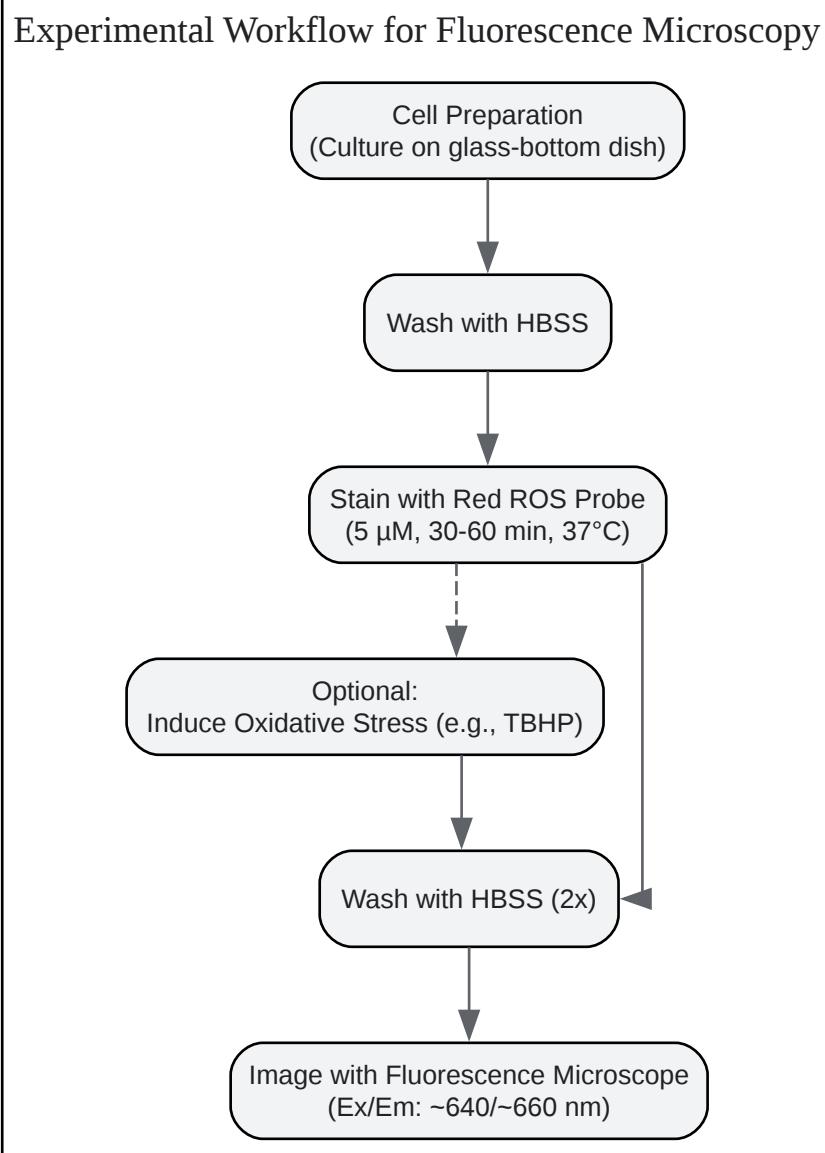
• Materials:

- Suspension or trypsinized adherent cells
- Red fluorescent ROS indicator stock solution (e.g., 5 mM in DMSO)

- HBSS or other suitable buffer
- Complete cell culture medium
- Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, TBHP) (optional)
- Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
- Procedure:
 - Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in complete culture medium.
 - Reagent Preparation: Prepare a 5 μ M working solution of the red fluorescent ROS indicator in pre-warmed HBSS.
 - Cell Staining:
 - Add the 5 μ M staining solution to the cell suspension.
 - Incubate for 30-60 minutes at 37°C, protected from light, with occasional mixing.
 - (Optional) Induction of Oxidative Stress:
 - After the initial staining incubation, add the inducer of oxidative stress (e.g., 100 μ M TBHP) directly to the cell suspension and incubate for the desired time.
 - Washing:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 1 mL of fresh HBSS.
 - Repeat the wash step.
 - Flow Cytometry Analysis:
 - Resuspend the final cell pellet in a suitable volume of HBSS for flow cytometry.

- Analyze the samples on a flow cytometer, detecting the red fluorescence in the appropriate channel (e.g., APC or Alexa Fluor 647 channel).

Visualizations



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